molecular formula C9H18 B14747196 Cyclopentane, 1,1-diethyl- CAS No. 2721-38-2

Cyclopentane, 1,1-diethyl-

Cat. No.: B14747196
CAS No.: 2721-38-2
M. Wt: 126.24 g/mol
InChI Key: DPGQSDLGKGLNHC-UHFFFAOYSA-N
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Description

Cyclopentane, 1,1-diethyl- is an organic compound with the molecular formula C9H18. It is a derivative of cyclopentane, where two ethyl groups are attached to the same carbon atom in the cyclopentane ring. This compound is also known by its IUPAC name, 1,1-diethylcyclopentane. It is a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

Cyclopentane, 1,1-diethyl- has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Cyclopentane, 1,1-diethyl- can be compared with other similar compounds, such as:

    Cyclopentane, 1,1-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.

    Cyclopentane, 1,2-diethyl-: Ethyl groups attached to different carbon atoms in the cyclopentane ring.

    Cyclohexane, 1,1-diethyl-: A six-membered ring with two ethyl groups attached to the same carbon atom.

Uniqueness

Cyclopentane, 1,1-diethyl- is unique due to the specific positioning of the ethyl groups on the same carbon atom, which can influence its chemical reactivity and physical properties compared to other cyclopentane derivatives.

Properties

CAS No.

2721-38-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,1-diethylcyclopentane

InChI

InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3

InChI Key

DPGQSDLGKGLNHC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)CC

Origin of Product

United States

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